1-Chloro-4-fluoroisoquinoline

Catalog No.
S1902599
CAS No.
435278-06-1
M.F
C9H5ClFN
M. Wt
181.59 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Chloro-4-fluoroisoquinoline

CAS Number

435278-06-1

Product Name

1-Chloro-4-fluoroisoquinoline

IUPAC Name

1-chloro-4-fluoroisoquinoline

Molecular Formula

C9H5ClFN

Molecular Weight

181.59 g/mol

InChI

InChI=1S/C9H5ClFN/c10-9-7-4-2-1-3-6(7)8(11)5-12-9/h1-5H

InChI Key

BKYLDYWBJSOIMD-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=CN=C2Cl)F

Canonical SMILES

C1=CC=C2C(=C1)C(=CN=C2Cl)F

1-Chloro-4-fluoroisoquinoline (CAS: 435278-06-1) is a bifunctional halogenated heterocycle widely utilized as a core building block in pharmaceutical procurement and advanced organic synthesis. Featuring orthogonal reactivity between the highly reactive C1-chloride and the metabolically stable C4-fluoride, this compound serves as a critical precursor for synthesizing 1-substituted-4-fluoroisoquinolines and high-purity 4-fluoroisoquinoline [1]. Its primary procurement value lies in its ability to undergo selective palladium-catalyzed cross-coupling, nucleophilic aromatic substitution (SNAr), or controlled reductive dechlorination at the C1 position while retaining the C4-fluoro group, which is strictly essential for modulating lipophilicity and target binding in downstream drug discovery programs [2].

Substituting 1-chloro-4-fluoroisoquinoline with unfluorinated analogs (like 1-chloroisoquinoline) or differently halogenated variants (like 1,4-dichloroisoquinoline) fundamentally alters both the downstream synthetic process and the final product's pharmacological profile. The C4-fluorine atom provides specific electronic withdrawal that modulates the isoquinoline core's reactivity while enhancing metabolic stability—a structural feature entirely absent in 1-chloroisoquinoline[1]. Conversely, attempting to use 4-fluoroisoquinoline as a starting material to build 1-substituted derivatives requires complex, low-yield C-H activation protocols, whereas 1-chloro-4-fluoroisoquinoline enables direct, high-yield cross-coupling under standard, scalable conditions [2]. Furthermore, compared to 1,4-dichloroisoquinoline, the C4-F bond is completely inert under reductive dechlorination conditions, ensuring absolute chemoselectivity that cannot be achieved with poly-chlorinated analogs [1].

Chemoselective Reductive Dechlorination for High-Purity Precursor Synthesis

In the industrial synthesis of 4-fluoroisoquinoline (a key intermediate for Rho kinase inhibitors), 1-chloro-4-fluoroisoquinoline undergoes highly selective reductive dechlorination at the C1 position using Pd/C and hydrogen or ammonium formate [1]. Unlike 1,4-dichloroisoquinoline, which is susceptible to competitive reduction at both halogenated sites leading to complex mixtures, the C4-F bond in 1-chloro-4-fluoroisoquinoline remains completely intact. This orthogonal stability allows for the generation of 4-fluoroisoquinoline with exceptional purity (e.g., >99% HPLC area) without the risk of over-reduction or defluorination [1].

Evidence DimensionChemoselectivity in catalytic reduction
Target Compound DataExclusive C1 reduction yielding >99% pure 4-fluoroisoquinoline
Comparator Or Baseline1,4-Dichloroisoquinoline (yields mixed dechlorination products)
Quantified DifferenceAbsolute retention of the C4-halogen vs. competitive C4-dechlorination
ConditionsPd/C catalyst, H2 or ammonium formate, ethanol, room temperature

For process chemists synthesizing 4-fluoroisoquinoline APIs, the inert nature of the C4-F bond guarantees high-purity precursor generation, eliminating costly downstream purification steps.

Direct C1-Functionalization via Palladium-Catalyzed Cross-Coupling

For the development of complex targeted therapies, the C1-chloride of 1-chloro-4-fluoroisoquinoline serves as an ideal handle for Suzuki-Miyaura cross-coupling. Under standard conditions (e.g., Pd(PPh3)4, K3PO4, 90°C), it rapidly yields 1-substituted-4-fluoroisoquinolines [1]. If a buyer were to start with 4-fluoroisoquinoline instead, functionalizing the C1 position would require harsh, transition-metal-catalyzed C-H activation, typically resulting in significantly lower yields and poor regiocontrol. The pre-installed C1-chloride ensures high-conversion coupling while preserving the critical C4-fluoro pharmacophore [2].

Evidence DimensionEfficiency of C1-arylation/alkylation
Target Compound DataDirect cross-coupling with standard Pd catalysts (high conversion, 1 hour at 90°C)
Comparator Or Baseline4-Fluoroisoquinoline (requires low-yield, non-standard C-H functionalization)
Quantified DifferenceStandard reliable cross-coupling vs. complex C-H activation requirements
ConditionsPd(PPh3)4, K3PO4, dioxane/water, 90°C

Procuring the 1-chloro derivative bypasses multi-step or low-yield C-H activation, directly enabling scalable and reproducible library synthesis for drug discovery.

Pharmacophore Retention for Target Affinity and Metabolic Stability

In the optimization of Nav1.7 sodium channel inhibitors and KRAS inhibitors, the C4-fluoro group is not a passive spectator but a critical structural requirement. Derivatives synthesized from 1-chloro-4-fluoroisoquinoline maintain this fluoro group, which modulates the basicity of the isoquinoline nitrogen and enhances metabolic stability against cytochrome P450 oxidation [1]. Substituting this building block with 1-chloroisoquinoline yields unfluorinated analogs that typically suffer from rapid metabolic clearance and reduced target binding affinity, fundamentally failing the structure-activity relationship (SAR) requirements of these advanced programs [2].

Evidence DimensionDownstream API metabolic stability and target affinity
Target Compound DataMaintains C4-F for optimal lipophilicity and blocked oxidation sites
Comparator Or Baseline1-Chloroisoquinoline (unfluorinated analogs have higher susceptibility to oxidative metabolism)
Quantified DifferenceRetention of critical SAR features vs. loss of metabolic blocking group
ConditionsIn vivo pharmacokinetic models and in vitro target inhibition assays

Buyers cannot substitute the unfluorinated analog, as the C4-fluorine is strictly required for the efficacy and half-life of the final pharmaceutical product.

Synthesis of Rho Kinase Inhibitor Intermediates

1-Chloro-4-fluoroisoquinoline is the premier starting material for the highly efficient, chemoselective synthesis of 4-fluoroisoquinoline via Pd/C-catalyzed reductive dechlorination. This downstream product is the critical intermediate for Ripasudil, a commercialized therapeutic for glaucoma and ocular hypertension [1].

Development of Nav1.7 Sodium Channel Blockers

Procured specifically for synthesizing selective pain-management therapeutics, where orthogonal reactivity allows C1-functionalization (e.g., sulfonation or amination) while the retained C4-fluoro group ensures target specificity and metabolic stability against off-target Nav1.5 interactions [2].

KRAS Inhibitor Oncology Pipelines

Utilized extensively in Suzuki-Miyaura cross-coupling reactions to build complex, 1-substituted 4-fluoroisoquinoline scaffolds. The pre-installed C1-chloride allows rapid library generation under standard Pd-catalyzed conditions, accelerating oncology drug discovery [3].

XLogP3

3.2

Wikipedia

1-Chloro-4-fluoroisoquinoline

Dates

Last modified: 08-16-2023

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